molecular formula C8H8ClFO B8787915 6-Chloro-3-fluoro-2-methylanisole

6-Chloro-3-fluoro-2-methylanisole

Cat. No.: B8787915
M. Wt: 174.60 g/mol
InChI Key: UOSUSBBZVSEHHS-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-2-methylanisole (hypothetical structure based on nomenclature) is a substituted anisole derivative featuring a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 2, a fluorine atom (-F) at position 3, and a chlorine atom (-Cl) at position 6 on the benzene ring. Its molecular formula is C₈H₈ClFO, with a molecular weight of 174.59 g/mol.

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

1-chloro-4-fluoro-2-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8ClFO/c1-5-7(10)4-3-6(9)8(5)11-2/h3-4H,1-2H3

InChI Key

UOSUSBBZVSEHHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Chloro-3-fluoro-2-methylanisole with structurally or functionally related compounds, emphasizing substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features Data/Applications
6-Chloro-3-fluoro-2-methylanisole C₈H₈ClFO 174.59 Cl (6), F (3), CH₃ (2), OCH₃ (1) Balanced electronic effects; potential intermediate for drug synthesis. Limited direct data; inferred reactivity based on analogs.
2-Chloro-6-fluoro-3-methylanisole C₈H₈ClFO 174.59 Cl (2), F (6), CH₃ (3), OCH₃ (1) Positional isomer; similar molecular weight but distinct steric/electronic profile. Collision cross-section (CCS): 130.0 Ų ([M+H]⁺); used in mass spectrometry studies.
3-Chloro-2-fluoro-6-(1-methyleneethyl)anisole C₁₀H₁₀ClFO 200.64 Cl (3), F (2), OCH₃ (1), CH₂CH₂ (6) Bulky substituent at position 6; increased steric hindrance. Synthesized via intermediates like 1-(4-chloro-3-fluoro-2-methoxyphenyl)ethanone.
6-Chloro-2-fluoro-3-methylbenzoyl chloride C₈H₅Cl₂FO 207.03 Cl (6), F (2), CH₃ (3), COCl (1) Acyl chloride derivative; highly reactive toward nucleophiles. Moisture-sensitive; used in peptide coupling or polymer synthesis.
6-Amino-2-bromo-3-fluoroanisole C₇H₇BrFNO 220.04 NH₂ (6), Br (2), F (3), OCH₃ (1) Amino group enables electrophilic substitution (e.g., diazotization). Potential precursor for dyes or bioactive molecules.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, F) : These groups reduce electron density on the aromatic ring, directing electrophilic substitution to positions ortho/para to the methoxy group .
  • Steric Hindrance : Bulky groups (e.g., 1-methyleneethyl in ) limit reactivity at adjacent positions, favoring reactions at less hindered sites.

Reactivity and Applications: Acyl Chloride Derivative (): The presence of -COCl makes this compound highly reactive in nucleophilic acyl substitution, unlike the stable anisole derivatives. Amino-Substituted Analog (): The -NH₂ group introduces redox activity and compatibility with coupling reactions, expanding utility in medicinal chemistry.

Analytical Data :

  • Collision Cross-Section (CCS) : For 2-chloro-6-fluoro-3-methylanisole (), CCS values range from 130.0–144.6 Ų, reflecting its compact structure compared to bulkier analogs.

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